N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, have been associated with cancer prevention . They are known to reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
Mode of Action
Similar compounds have been found to inhibit receptor tyrosine kinase c-met . This inhibition leads to a decrease in phosphodiesterase activity, which can result in myocardial degeneration in rats .
Biochemical Pathways
The inhibition of receptor tyrosine kinase c-met can affect multiple signaling pathways involved in cell growth, survival, and differentiation .
Result of Action
The inhibition of receptor tyrosine kinase c-met can lead to a decrease in cell growth and survival, potentially leading to cell death .
Action Environment
Similar compounds have been found to have excellent thermal stability , suggesting that this compound may also be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. The compound’s triazole and thiadiazine moieties are capable of binding with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Preliminary studies suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can be compared to other triazolopyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: This compound also exhibits significant biological activity and is used in similar research applications.
AZD5153: A bivalent bromodomain and extraterminal inhibitor that has shown high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition. The uniqueness of this compound lies in its specific structural features and its dual inhibitory activity against c-Met and Pim-1, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-23-13-7-6-11-18-19-12(21(11)20-13)8-16-14(22)15-17-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYCLZGRXIJQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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